3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
Description
The compound 3-(9H-carbazol-9-yl)-N′-[(E)-(4-nitrophenyl)methylidene]propanehydrazide (CAS: 342033-24-3) is a carbazole-based hydrazide derivative with the molecular formula C₂₂H₁₈N₄O₃ and a molecular weight of 386.411 g/mol . Its structure comprises a carbazole moiety linked via a propanehydrazide spacer to an (E)-configured 4-nitrophenyl methylidene group.
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H18N4O3/c27-22(24-23-15-16-9-11-17(12-10-16)26(28)29)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-12,15H,13-14H2,(H,24,27)/b23-15+ |
InChI Key |
RRRQXWKKNWGRLJ-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(9H-carbazol-9-yl)propanehydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Organic Electronics: It can be used as a material in organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Photocatalysis: Similar compounds have been used as photocatalysts in organic transformations.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Antimicrobial Activity
- The parent compound’s 4-nitrophenyl group contributes to strong electron-withdrawing effects, enhancing interactions with microbial enzymes .
- Bromo- and hydroxyphenyl derivatives (e.g., from ) exhibit superior antimicrobial activity compared to nitro analogues, attributed to bromine’s larger van der Waals radius and hydroxyl’s hydrogen-bonding capacity .
Neuroprotective and MAO-B Inhibitory Effects
- N′-substituted hydrazides with lower lipophilicity (e.g., methoxy or hydroxy groups) show reduced neurotoxicity while maintaining MAO-B inhibition, as seen in .
Crystallographic Behavior
Spectral and Analytical Data
Biological Activity
The compound 3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is a derivative of carbazole, a significant class of heterocyclic compounds known for their diverse biological activities. This article discusses its biological activity, focusing on its antimicrobial, anticancer, neuroprotective, and other therapeutic potentials.
- Molecular Formula : C22H19N3O2
- Molar Mass : 357.405 g/mol
Antimicrobial Activity
Carbazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various N-substituted carbazoles exhibit significant antibacterial and antifungal activities.
- Case Study : A series of N-substituted carbazoles were synthesized and tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds showed zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL, indicating potent antibacterial activity .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Several studies have reported that carbazole derivatives can inhibit cell proliferation in various cancer cell lines.
- Research Findings : One study evaluated the antiproliferative effects of N-substituted carbazoles against human cancer cell lines, including ovarian carcinoma (PA1) and prostatic carcinoma (PC3). Compounds demonstrated IC50 values in the nanomolar range (46–75 nM), highlighting their potential as anticancer agents .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | PA1 | 46 |
| Compound B | PC3 | 75 |
Neuroprotective Effects
Research has also highlighted the neuroprotective capabilities of carbazole derivatives. These compounds are being investigated for their ability to protect neurons from degeneration.
- Example Study : The neuroprotective effects of aminopropyl-carbazole derivatives were evaluated in models of Parkinson’s disease. These compounds were found to block apoptotic cell death in dopaminergic neurons, suggesting their potential in treating neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidative Properties : Many carbazole derivatives exhibit antioxidative activity, which may contribute to their neuroprotective effects.
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in cancer cell growth.
- Interaction with Biological Targets : Carbazole derivatives often interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
